molecular formula C15H19NO3 B8134098 tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate

tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate

Cat. No.: B8134098
M. Wt: 261.32 g/mol
InChI Key: AHECIGSCEKOMNE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure with a tert-butyl ester group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be achieved by reacting the quinoline derivative with tert-butyl alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-throughput synthesis: Using automated systems to increase the efficiency and yield of the synthesis.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Utilizing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may be explored for similar activities.

    Anticancer Research: Potential use in the development of anticancer agents due to its structural similarity to other bioactive quinoline derivatives.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery programs.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline core can bind to these targets, modulating their activity and leading to various biological effects. The ester group may influence the compound’s solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    2-Quinolone: A derivative with a carbonyl group at the 2-position.

    tert-Butyl 2-(quinolin-2-yl)acetate: A similar compound with a different substitution pattern.

Uniqueness

    Structural Features: The presence of both the tert-butyl ester group and the 2-oxo-3,4-dihydroquinoline moiety makes this compound unique.

    Biological Activity: Its specific substitution pattern may lead to distinct biological activities compared to other quinoline derivatives.

Properties

IUPAC Name

tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)10-16-12-7-5-4-6-11(12)8-9-13(16)17/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHECIGSCEKOMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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